Telapristone acetate
説明
Telapristone acetate, also known as CDB-4124, is an orally-available, selective progesterone receptor modulator . It is under development for the treatment of breast cancer, endometriosis, and uterine fibroids .
Molecular Structure Analysis
Telapristone acetate has a molecular formula of C31H39NO5 . Its average mass is 505.645 Da and its monoisotopic mass is 505.282837 Da . It has 5 defined stereocentres .Physical And Chemical Properties Analysis
Telapristone acetate has a density of 1.2±0.1 g/cm3, a boiling point of 671.3±55.0 °C at 760 mmHg, and a flash point of 359.8±31.5 °C . It has 6 H bond acceptors, 0 H bond donors, and 7 freely rotating bonds .科学的研究の応用
1. Breast Cancer Research
Telapristone acetate (TPA) has been investigated in early-stage breast cancer. A clinical trial revealed that TPA treatment resulted in a significant decline in Ki67, a marker of cell proliferation, especially in premenopausal women. The study also found that TPA downregulated genes related to cell-cycle progression and the HER2 amplicon in tumors with a significant reduction in Ki67, indicating its potential in breast cancer therapy (Lee et al., 2019).
2. Impact on Mammary Carcinogenesis
Research on CDB-4124 (another name for telapristone acetate) has shown its efficacy in inhibiting mammary carcinogenesis. It was found to prevent the development of spontaneous mammary hyperplastic and premalignant lesions and to suppress N-methyl-N-nitrosourea (MNU)-induced mammary carcinogenesis in rats. This was attributed to its inhibitory action on cell proliferation and induction of apoptosis in mammary tumors (Wiehle et al., 2011).
3. Pharmacokinetics and Metabolism
The pharmacokinetics of telapristone and its active monodemethylated metabolite, CDB-4453, have been studied to understand its absorption, distribution, metabolism, and elimination processes. This research is crucial for optimizing dosing regimens for its therapeutic applications (Morris et al., 2011).
4. Gene Expression in Mammary Tumors
Another study on TPA's impact on gene expression in rat mammary tumors found that it significantly downregulated genes involved in cell proliferation, stem cell self-renewal, and anti-apoptosis. These findings highlight TPA's potential as a therapeutic agent in breast cancer treatment (Lee et al., 2016).
5. Mechanism and Therapeutic Utility
Telapristone acetate has been recognized as an effective selective progesterone receptor modulator (SPRM). This research outlines its mechanism of action and its therapeutic utility in various gynecological conditions, highlighting its potential in managing conditions like uterine fibroids and endometriosis (Islam et al., 2020).
6. Local Transdermal Therapy
Studies have also explored the feasibility of local transdermal therapy using telapristone acetate for breast cancer prevention and DCIS therapy. This approach aims to provide non-toxic, well-tolerated preventive interventions, focusing on drug delivery through the breast skin (Lee et al., 2015).
7. Effect on Endometrium and Reproductive Outcomes
Research on the impact of telapristone acetate on the endometrium and reproductive outcomes in mice and human endometrial stromal cells has shown that it acts as a mixed progesterone antagonist/agonist. This study helps understand the implications of TPA use in reproductive health and its potential effects on pregnancy (McAvey et al., 2021).
8. Potential in Breast Cancer Prevention
A study focusing on the blockade of the progesterone receptor as a strategy for breast cancer prevention found that TPA exhibits anti-tumorigenic effects in several models. This suggests its potential in the prevention and possibly the therapy of breast cancer (Lee et al., 2016).
9. Comparison of Oral and Transdermal Delivery
A clinical trial comparing the efficacy of oral versus transdermal delivery of telapristone acetate demonstrated that both delivery methods resulted in similar drug distribution through the breast. This finding is significant for developing non-invasive breast cancer prevention strategies (Lee et al., 2020).
10. Blockade in Breast Cancer Cells
Research on the blockade of progesterone receptor in breast cancer cells using TPA highlighted its effects on cell cycle progression and gene expression. This study provides insights into the mechanisms through which drugs like TPA might be used for breast cancer prevention and treatment (Clare et al., 2016).
作用機序
Telapristone acetate selectively blocks the progesterone receptor, thus avoiding the adverse effects of GnRH agonists associated with the induction of a low estrogen, menopausal-like state in women . It has been shown to decrease PR occupancy on chromatin and recruits coregulators such as TRPS1 to the PR complex, thereby regulating PR target gene expression and associated cellular responses .
将来の方向性
Telapristone acetate is under development for the treatment of breast cancer, endometriosis, and uterine fibroids . It has been studied for its potential in breast cancer prevention . Other aspects on the use of functional imaging, clinical trials incorporating novel antiprogestins, and potential treatment combinations to overcome endocrine resistance are being discussed .
特性
IUPAC Name |
[(8S,11R,13S,14S,17R)-11-[4-(dimethylamino)phenyl]-17-(2-methoxyacetyl)-13-methyl-3-oxo-1,2,6,7,8,11,12,14,15,16-decahydrocyclopenta[a]phenanthren-17-yl] acetate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H39NO5/c1-19(33)37-31(28(35)18-36-5)15-14-27-25-12-8-21-16-23(34)11-13-24(21)29(25)26(17-30(27,31)2)20-6-9-22(10-7-20)32(3)4/h6-7,9-10,16,25-27H,8,11-15,17-18H2,1-5H3/t25-,26+,27-,30-,31-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JVBGZFRPTRKSBB-MJBQOYBXSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1(CCC2C1(CC(C3=C4CCC(=O)C=C4CCC23)C5=CC=C(C=C5)N(C)C)C)C(=O)COC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)O[C@@]1(CC[C@@H]2[C@@]1(C[C@@H](C3=C4CCC(=O)C=C4CC[C@@H]23)C5=CC=C(C=C5)N(C)C)C)C(=O)COC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H39NO5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60173587 | |
Record name | Telapristone acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60173587 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
505.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Mechanism of Action |
Proellex selectively blocks the progesterone receptor thus avoiding the adverse effects of GnRH agonists associated with the induction of a low estrogen, menopausal-like state in women. | |
Record name | Telapristone acetate | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB05253 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Product Name |
Telapristone acetate | |
CAS RN |
198414-31-2 | |
Record name | Telapristone acetate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=198414-31-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Telapristone acetate [USAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0198414312 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Telapristone acetate | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB05253 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Telapristone acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60173587 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | TELAPRISTONE ACETATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1K9EYK92PQ | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。